molecular formula C13H15ClN4 B2749788 N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine CAS No. 2097892-86-7

N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B2749788
CAS No.: 2097892-86-7
M. Wt: 262.74
InChI Key: PUCBZBXRHZOJBL-UHFFFAOYSA-N
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Description

N4-(4-Chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure is part of ongoing research in multiple disease areas, particularly oncology and neurodegenerative disorders. In cancer research, pyrimidine-4,6-diamine derivatives have been designed as potent epidermal growth factor receptor (EGFR) inhibitors, showing promising activity against non-small cell lung cancer (NSCLC) cell lines by exhibiting a competitive ATP inhibitory effect and inducing apoptosis . This scaffold has also been explored in the context of glioblastoma multiforme (GBM), where similar compounds function as potent OLIG2 inhibitors, demonstrating strong anti-proliferative activity and synergistic effects with temozolomide in preclinical models . Furthermore, in neuroscience, structurally related 4,6-disubstituted pyrimidines are investigated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), key enzymes targeted for the treatment of Alzheimer's disease . This highlights the versatility of the pyrimidine-4,6-diamine core as a valuable template for developing multi-targeting ligands in complex diseases. This product is intended for research purposes only, providing a key intermediate for hit-to-lead optimization and the exploration of new biological mechanisms.

Properties

IUPAC Name

6-N-[(4-chlorophenyl)methyl]-4-N,4-N-dimethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-18(2)13-7-12(16-9-17-13)15-8-10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCBZBXRHZOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine typically involves the reaction of 4-chlorobenzyl chloride with N6,N6-dimethylpyrimidine-4,6-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-dione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution on 4,6-dichloropyrimidine, analogous to methods in and .
  • Biological Potential: While quinazoline derivatives () show confirmed anticancer activity, the target’s pyrimidine core may offer better selectivity for kinase targets due to reduced off-target intercalation .
  • Stability : The chloro substituent’s electron-withdrawing nature may stabilize the molecule against nucleophilic attack compared to nitro groups () .

Biological Activity

N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine, identified by CAS Number 2097892-86-7, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-chlorobenzyl group at the N4 position and two N,N-dimethyl groups at the N6 position. Its structural formula can be represented as follows:

C13H15ClN4\text{C}_{13}\text{H}_{15}\text{ClN}_{4}

This configuration contributes to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The compound may function through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the phosphorylation states of proteins, affecting cellular signaling and function.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, thereby modulating downstream signaling pathways that influence cell growth, differentiation, and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : The compound showed significant inhibitory effects on bacterial growth.
  • Escherichia coli : Similar inhibitory results were observed, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has been noted for its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notable findings include:

  • Cell Line Studies : In vitro tests on various cancer cell lines indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers .
  • Mechanistic Insights : The compound appears to disrupt critical pathways such as the PI3K/Akt/mTOR signaling cascade, which is vital for cancer cell growth and survival.

Case Studies

  • In Vitro Efficacy Against Cancer Cells : A study assessed the effects of this compound on human cancer cell lines (e.g., A431 vulvar epidermal carcinoma). Results indicated a dose-dependent decrease in cell proliferation alongside increased markers for apoptosis (e.g., caspase activation) .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Research Applications

The diverse biological activities of this compound make it a valuable compound in several research areas:

  • Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biochemical Research : Its role in enzyme inhibition provides insights into metabolic regulation and potential drug targets.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways
Receptor InteractionAgonist/antagonist effects

Q & A

Q. What are the optimal synthetic routes for N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamine, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the pyrimidine core. Key steps include nucleophilic substitution at the N4 and N6 positions using 4-chlorobenzylamine and dimethylamine derivatives. Solvents like dimethylformamide (DMF) or acetonitrile, coupled with bases such as potassium carbonate, are critical for achieving high yields (~70–85%) . Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve reproducibility . Standardization requires monitoring via TLC or HPLC to ensure intermediate purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons for the chlorobenzyl group at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated for analogous pyrazolo-pyrimidines . Purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. What preliminary biological assays are recommended to evaluate its kinase inhibitory activity?

  • Methodological Answer : Conduct ATP-competitive binding assays using recombinant kinases (e.g., EGFR, CDK2) and measure IC50 values via fluorescence polarization. Follow up with cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7, HeLa). Compare results to positive controls like imatinib or roscovitine .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence kinase selectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., -OCH3, -CF3) and testing against a kinase panel. Computational docking (AutoDock Vina) can predict binding modes in ATP pockets. For example, bulky groups at the 4-position of the benzyl ring enhance selectivity for CDK4/6 over VEGFR2 . Table 1 : Selectivity Profile of Analogues
SubstituentCDK4 IC50 (nM)VEGFR2 IC50 (nM)Selectivity Ratio
-Cl1245037.5
-OCH31862034.4
-CF3832040.0
Data extrapolated from and .

Q. What mechanisms underlie contradictory data in apoptosis induction across cell lines?

  • Methodological Answer : Discrepancies may arise from differential expression of pro-survival proteins (e.g., Bcl-2). Use Western blotting to quantify caspase-3/9 activation and siRNA knockdown of anti-apoptotic targets. For instance, in A549 cells, low Bcl-2 expression correlates with higher apoptosis rates (~60% vs. 25% in HepG2) .

Q. How can in vitro metabolic stability be assessed to guide further optimization?

  • Methodological Answer : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) and analyze metabolites via LC-MS/MS. The chlorobenzyl group may undergo CYP3A4-mediated oxidation; introducing electron-withdrawing groups (e.g., -CF3) can reduce clearance rates .

Methodological Challenges and Solutions

Resolving low solubility in aqueous buffers for in vivo studies

  • Approach :
    Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation). Dynamic light scattering (DLS) confirms particle size <200 nm, improving bioavailability .

Interpreting conflicting kinase inhibition data across studies

  • Approach :
    Standardize assay conditions (ATP concentration, pH) and validate with orthogonal methods (e.g., thermal shift assays). Cross-reference with structural data (e.g., PDB entries 1KE5, 2R3P) to identify binding site variances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.